2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide
Overview
Description
2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable for applications in chemistry, biology, medicine, and industry. This compound is known for its ability to participate in a wide range of chemical reactions, making it a crucial intermediate in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Here are some methods used:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The active hydrogen on C-2 allows for various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: It has been investigated as a potential lead compound for developing novel therapeutic agents targeting specific diseases.
Industry: The compound’s versatility allows for its use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and enzyme activities . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide include:
N-Cyanoacetamides: These compounds share similar structural features and reactivity.
Aryl Cyanoacetates: These compounds also exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-cyano-N-(hydroxyiminomethyl)-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-7-10(11(15)13-8-14-16)6-9-4-2-1-3-5-9/h1-6,8,16H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEYOWNRWCXUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194777 | |
Record name | 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-83-4 | |
Record name | 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303994-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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